molecular formula C24H26BrNO3 B15088322 Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate CAS No. 355421-30-6

Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

Cat. No.: B15088322
CAS No.: 355421-30-6
M. Wt: 456.4 g/mol
InChI Key: ZGWMWQYEDLNKSW-UHFFFAOYSA-N
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Description

Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a quinoline derivative characterized by:

  • A 6-bromo substituent on the quinoline core, enhancing electrophilic reactivity for cross-coupling reactions .
  • A heptyl ester at the 4-position carboxylate, contributing to increased lipophilicity compared to shorter-chain esters (e.g., methyl or ethyl) .

This compound’s structural features make it a candidate for applications in medicinal chemistry (e.g., as a P-glycoprotein inhibitor) and materials science .

Properties

CAS No.

355421-30-6

Molecular Formula

C24H26BrNO3

Molecular Weight

456.4 g/mol

IUPAC Name

heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate

InChI

InChI=1S/C24H26BrNO3/c1-3-4-5-6-7-14-29-24(27)21-16-23(17-8-11-19(28-2)12-9-17)26-22-13-10-18(25)15-20(21)22/h8-13,15-16H,3-7,14H2,1-2H3

InChI Key

ZGWMWQYEDLNKSW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC=C(C=C3)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-(4-methoxyphenyl)quinoline-4-carboxylic acid, followed by esterification with heptyl alcohol. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The esterification step is usually carried out using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted quinoline derivatives, oxidized or reduced quinoline compounds, and hydrolyzed carboxylic acids .

Scientific Research Applications

Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate, a complex organic compound, has garnered interest in scientific research for its potential applications in medicinal chemistry, biological studies, and material science. The compound features a quinoline core, a heptyl chain, a bromine atom, and a methoxy-substituted phenyl group, all of which contribute to its unique chemical properties.

Scientific Research Applications

This compound is explored in scientific research for medicinal chemistry, biological studies, and material science. Its potential lies in its interaction with molecular targets, such as enzymes or receptors, where the quinoline moiety can interact with DNA, potentially inhibiting topoisomerases, which are essential for DNA replication and transcription. The compound may also interact with cellular proteins, modulating their function and leading to various biological effects.

Medicinal Chemistry

The compound serves as a precursor in synthesizing potential therapeutic agents that target various diseases. Research suggests that it possesses anticancer and antimicrobial properties. Specifically, it can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes, which is critical for reducing cancer cell proliferation. Furthermore, it may inhibit specific enzymes involved in cell signaling pathways, contributing to its therapeutic effects. The presence of bromine enhances its binding affinity to these targets.

Biological Studies

This compound is studied for its interactions with biological macromolecules and its potential as a bioactive agent. It exhibits significant antimicrobial effects against various bacterial strains. The compound's structure suggests it could exhibit similar efficacy. Studies of related quinoline derivatives have revealed novel mechanisms, such as inhibiting translation elongation factors critical for protein synthesis, showing promising results in preclinical models.

Material Science

The compound is explored for its properties in developing organic electronic materials and sensors.

Mechanism of Action

The mechanism of action of Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety can intercalate with DNA, inhibiting the activity of topoisomerases, which are essential for DNA replication and transcription. Additionally, the compound may interact with cellular proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Quinoline Core

Bromo vs. Chloro Substituents
  • The ethyl ester reduces lipophilicity (logP ~3.5) compared to the heptyl analog (estimated logP ~7.5) .
Methoxy vs. Methyl Groups
  • Lower molecular weight (356.21 g/mol vs. ~500 g/mol for the heptyl analog) affects solubility and bioavailability .

Ester Chain Length and Functional Groups

Compound Name Ester Group Melting Point (°C) Key Properties Reference
Heptyl 6-bromo-2-(4-methoxyphenyl)-QC Heptyl Not reported High lipophilicity, slow hydrolysis
Ethyl 6-bromo-2-(styryl)-QC Ethyl 242 Planar structure, intramolecular H-bonding
4-Formylphenyl 6-bromo-2-(styryl)-QC 4-Formylphenyl 242 Aldehyde functionality for further derivatization
Methyl 6-methoxy-2-aryl-QC Methyl Not reported Higher aqueous solubility, lower logP
  • Heptyl vs. Ethyl Esters : The heptyl chain increases membrane permeability but may reduce crystallinity compared to ethyl analogs, which exhibit defined hydrogen-bonded crystal structures (e.g., chains along the b-axis in ethyl derivatives) .
  • Functionalized Esters : Compounds like 4-formylphenyl esters () enable post-synthetic modifications, whereas the heptyl ester prioritizes passive diffusion in biological systems .
P-Glycoprotein Inhibition
  • 6-Methoxy-2-arylquinolines () show potent P-glycoprotein inhibition, suggesting the methoxy group in the target compound may confer similar activity. However, the heptyl ester’s bulkiness could hinder binding compared to methyl/ethyl esters .

Physicochemical Properties

Property Heptyl Ester Ethyl Ester () Methyl Ester ()
Molecular Weight ~500 g/mol (estimated) 406.25 g/mol 356.21 g/mol
logP ~7.5 (estimated) ~4.0 ~3.5
Hydrogen Bonding Low (ester only) Moderate (C–H⋯O chains) Low
Reactivity Bromine for coupling Styryl for π-π stacking Limited functionalization

Biological Activity

Heptyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a quinoline core, heptyl chain, and methoxy-substituted phenyl group, contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antimicrobial properties, synthesis methods, and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C24_{24}H26_{26}BrN O3_3
  • Molecular Weight : Approximately 485.39 g/mol
  • Key Features :
    • Quinoline core known for various biological activities.
    • Heptyl chain enhances lipophilicity and membrane permeability.
    • Bromine atom increases reactivity and binding affinity to biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. Key findings include:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting its structure and inhibiting replication and transcription processes. This mechanism is critical for reducing cancer cell proliferation.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell signaling pathways, further contributing to its therapeutic effects. The presence of bromine enhances binding affinity to these targets.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties:

  • Inhibition of Pathogens : Similar compounds have shown significant antimicrobial effects against various bacterial strains. The unique structure of this compound suggests it could exhibit similar efficacy .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process allows for the introduction of various functional groups tailored for specific biological applications. Key steps may include:

  • Formation of the quinoline core through cyclization reactions.
  • Introduction of the heptyl chain via alkylation methods.
  • Bromination and methoxylation to achieve the final structure.

Comparative Analysis with Similar Compounds

The following table summarizes key features of structurally similar compounds that have been studied for their biological activities:

Compound NameMolecular FormulaKey Features
2-(4-Heptylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylateC25_{25}H27_{27}Br2_2N O3_3Similar quinoline core; studied for biological activity
2-(4-Methylphenyl)-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)quinoline-4-carboxylateC24_{24}H26_{26}BrN O3_3Contains methyl instead of methoxy; potential applications in medicinal chemistry
6-Bromoquinoline derivativesVariousKnown for broad biological activities including antimicrobial and anticancer properties

Case Studies and Research Findings

Several studies have highlighted the potential of quinoline derivatives in drug development:

  • Antimalarial Activity : A related quinoline compound demonstrated moderate potency against Plasmodium falciparum, with ongoing research aimed at improving pharmacokinetic profiles and efficacy in vivo .
  • Mechanism of Action : Research into quinoline derivatives has revealed novel mechanisms such as inhibition of translation elongation factors critical for protein synthesis, leading to promising results in preclinical models .
  • Therapeutic Applications : The unique properties of this compound suggest potential applications not only in cancer therapy but also in treating infectious diseases due to its antimicrobial properties.

Q & A

Q. Advanced

  • Bromination selectivity : Electrophilic aromatic substitution at the quinoline C6 position competes with side reactions. Directed ortho-metalation (e.g., using LiTMP) or careful control of brominating agents (e.g., NBS in DMF) enhances regioselectivity .
  • Methoxy-group installation : Pd-catalyzed coupling (e.g., Buchwald-Hartwig) of 4-methoxyphenylboronic acid to the quinoline core requires inert atmospheres and optimized ligand systems (e.g., XPhos) to suppress dehalogenation .

How can contradictions between spectroscopic data (NMR/IR) and crystallographic results be resolved?

Q. Advanced

  • Dynamic vs. static structures : NMR detects time-averaged conformers, while crystallography captures static snapshots. For example, rotational barriers of the heptyl chain may cause NMR signal broadening but are fixed in the crystal lattice .
  • Hydrogen bonding : Discrepancies in O–H or N–H stretching (IR) vs. crystallographic H-atom positions are resolved via SHELXL refinement with riding H-atom models and isotropic displacement parameters (Uiso = 1.2–1.5×Ueq of parent atoms) .

What methodologies validate its potential as a lactate dehydrogenase (LDH) inhibitor?

Q. Advanced

  • In vitro assays : IC50 values are determined via NADH oxidation monitoring at 340 nm. Structural analogs (e.g., ethyl 6-bromo-2-arylquinoline-4-carboxylates) show LDH inhibition at µM ranges, suggesting similar mechanisms .
  • Docking studies : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding to LDH’s active site, with the 4-methoxyphenyl group occupying hydrophobic pockets and the carboxylate interacting with Arg168 .

How do computational (DFT) and experimental bond lengths/angles compare, and what do deviations signify?

Q. Advanced

  • Bond parameter analysis : DFT (B3LYP/6-31G*) calculations often overestimate C–Br bond lengths (experimental: 1.901 Å vs. DFT: 1.923 Å) due to relativistic effects not fully captured. Dihedral angles (e.g., quinoline-phenyl: 25.44° experimental vs. 27.8° DFT) highlight crystal packing forces absent in gas-phase models .
  • Electron density maps : Residual density peaks (>0.3 eÅ<sup>−3</sup>) in Hirshfeld surfaces indicate regions of charge transfer or unresolved disorder .

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